N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide
Description
N-Cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic compound featuring an indole core substituted with an ethyl group at the 1-position, a sulfanyl (-S-) linker, and an acetamide moiety with a cyclohexyl substituent. The compound’s indole scaffold allows for π-π stacking interactions in biological systems, while the sulfanyl group contributes to its electronic properties and metabolic stability.
Properties
IUPAC Name |
N-cyclohexyl-2-(1-ethylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-2-20-12-17(15-10-6-7-11-16(15)20)22-13-18(21)19-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBDADQWQNTBJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Acetamide Formation: The final step involves the reaction of the sulfanyl-indole derivative with cyclohexylamine and acetic anhydride to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced indole derivatives
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
Chemical Synthesis
The synthesis of N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide typically involves a multi-step process that integrates cyclohexyl amine with indole derivatives. The general synthetic pathway includes:
- Formation of Indole Derivative : Starting with 2-(1H-indol-3-yl) acetic acid, the compound undergoes esterification followed by hydrazide formation.
- Cyclization : The indole derivative is then reacted with cyclohexyl amine and an appropriate acylating agent to yield the target compound.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity levels necessary for biological testing.
Biological Activities
This compound exhibits a variety of biological activities, making it a candidate for further pharmacological development:
Antibacterial Properties
Research indicates that compounds similar to this compound display significant antibacterial activity against various strains of bacteria. For instance, studies have shown that indole-based compounds can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways .
Anti-inflammatory Effects
Indole derivatives are known for their anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or inflammatory bowel disease .
Potential in Cancer Therapy
Emerging evidence suggests that indole derivatives can act as inhibitors of cancer cell proliferation. The unique structure of this compound allows it to interact with specific molecular targets involved in cancer progression .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the efficacy of indole-based compounds:
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with cellular signaling pathways, such as the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Substituent Variations on the Indole Nitrogen
- CH-PIACA (N-Cyclohexyl-2-(1-pentyl-1H-indol-3-yl)acetamide): This analogue replaces the ethyl group with a pentyl chain at the indole nitrogen. CH-PIACA was identified in seized materials in Denmark, highlighting its relevance in forensic toxicology .
- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide : This compound substitutes the cyclohexyl group with a chiral 1-phenylethyl moiety. The phenyl ring introduces aromatic interactions, which may influence binding to serotonin or dopamine receptors. Crystallographic data (orthorhombic, P2₁2₁2₁) reveal intramolecular hydrogen bonds stabilizing the structure .
Sulfur Oxidation State Variations
- Sulfonyl and Sulfinyl Derivatives : In pyrimido[5,4-b]indole-based analogues, oxidation of the sulfanyl group to sulfonyl (compound 2 ) or sulfinyl (compound 3 ) alters polarity and hydrogen-bonding capacity. Sulfonyl derivatives exhibit higher metabolic stability but reduced membrane permeability compared to sulfanyl counterparts .
Heterocyclic Modifications
- N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide : Replacing the indole core with a triazole ring reduces aromaticity but introduces additional hydrogen-bonding sites (N–H⋯O interactions). This modification is associated with altered pharmacokinetic profiles, as seen in its crystal structure (R factor = 0.038) .
- 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamides: These compounds (e.g., I and II in ) feature diaminopyrimidine instead of indole. The pyrimidine ring’s inclination angle (42.25°–62.18°) relative to the benzene ring influences molecular packing and solubility. Hydrogen-bonding networks (e.g., R₂²(8) motifs) further differentiate their solid-state behavior .
Bioactivity Comparisons
Table 1: Bioactivity Profiles of Selected Acetamide Derivatives
Key Observations :
- Substituent Length: Longer alkyl chains (e.g., pentyl in CH-PIACA) enhance lipophilicity, correlating with synthetic cannabinoid receptor affinity .
- Aromatic vs. Aliphatic Groups : Phenylethyl or pyridinyl substituents (e.g., 8w ) improve enzyme inhibition (e.g., BChE) due to enhanced π-π stacking or dipole interactions .
- Sulfur Oxidation: Sulfonyl groups (e.g., compound 2 in ) increase polarity, reducing CNS activity but improving solubility for non-neurological targets .
Physicochemical and Crystallographic Properties
Table 2: Structural and Physical Properties
Biological Activity
N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Indole Core : The indole structure is synthesized using methods such as Fischer indole synthesis, where phenylhydrazine reacts with suitable carbonyl compounds.
- Introduction of the Sulfanyl Group : The sulfanyl group is introduced through a reaction between the indole derivative and a thiol reagent.
- Acylation : The final step involves acylating the indole derivative with cyclohexylacetyl chloride in the presence of a base like triethylamine.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 44 nM |
| Bacillus subtilis | 180 nM |
| Escherichia coli | 75 nM |
These values indicate that the compound possesses potent antibacterial activity, comparable to established antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells, this compound showed:
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
The biological activity of this compound is believed to be mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Receptor Modulation : Its indole core is known to interact with serotonin receptors, potentially influencing neurotransmitter activity and impacting cancer cell signaling pathways.
Research Findings
Recent studies have highlighted the multifaceted biological activities of this compound:
- Antioxidant Activity : Exhibits significant antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells.
- Neuroprotective Effects : Preliminary research suggests potential neuroprotective effects, making it a candidate for further exploration in neurodegenerative disease models .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfanyl group introduction via nucleophilic substitution or oxidation. For example, sulfoxide/sulfone derivatives can be generated using oxidizing agents like 3-chloroperoxybenzoic acid under controlled conditions (45°C, methanol:chloroform solvent) . Reaction monitoring via TLC or HPLC is critical to avoid over-oxidation. Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for purification.
- Data Insight : Incomplete oxidation may yield mixed sulfoxide/sulfone products, requiring precise stoichiometric control .
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXS for structure solution, SHELXL for refinement) due to their robustness in handling small-molecule data. For example, SHELXL2016 refines parameters like thermal displacement and occupancy .
- Validation : The PLATON toolkit ensures structural integrity by checking for voids, hydrogen bonding, and twinning .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?
- Methodology :
- IR Spectroscopy : Confirm sulfanyl (C–S, ~650 cm⁻¹) and amide (N–H, ~3300 cm⁻¹; C=O, ~1650 cm⁻¹) groups.
- NMR : ¹H/¹³C NMR identifies cyclohexyl protons (δ 1.2–2.1 ppm) and indole aromatic protons (δ 7.0–7.8 ppm).
- Resolution of Contradictions : Discrepancies between experimental and theoretical spectra (e.g., DFT-calculated shifts) may arise from solvent effects or conformational flexibility. Multi-solvent NMR or temperature-dependent studies can clarify .
Advanced Research Questions
Q. How can synthetic routes be optimized to minimize byproducts in sulfanyl-acetamide derivatives?
- Methodology :
- Reagent Selection : Use sterically hindered bases (e.g., DBU) to reduce side reactions during sulfanyl group attachment.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur-containing intermediates .
- Case Study : Incomplete oxidation of sulfanyl to sulfone groups was mitigated by adjusting reaction time and temperature (45°C for 1 hour) .
Q. What strategies address contradictions between crystallographic and spectroscopic data?
- Case Study : A resolved crystal structure (e.g., R-factor = 0.038 ) may show planar indole rings, but solution-state NMR might suggest rotational flexibility. Use variable-temperature NMR or dynamic XRD (e.g., synchrotron studies) to reconcile differences .
Q. How can computational methods predict the biological activity of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like Toll-like Receptor 4 (TLR4) or cholinesterases .
- QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with activity data (IC₅₀ values for LOX or BChE inhibition) .
- Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzyme assays .
Q. What are the challenges in validating the pharmacological activity of sulfanyl-acetamide derivatives?
- Methodology :
- Enzyme Assays : For LOX inhibition, monitor hydroperoxide formation spectrophotometrically (234 nm) .
- Cellular Toxicity : Use MTT assays on cell lines (e.g., HepG2) to differentiate target-specific effects from cytotoxicity .
- Data Interpretation : Low water solubility may require DMSO solubilization, but ensure concentrations remain below 0.1% to avoid solvent interference .
Regulatory and Safety Considerations
Q. What regulatory guidelines apply to researching this compound?
- Insight : Derivatives like CH-PIATA are classified as controlled substances in some jurisdictions (e.g., North Dakota) due to structural similarities with synthetic cannabinoids. Ensure compliance with local regulations for handling and disposal .
- Safety Protocols : Refer to SDS guidelines for hazards (e.g., H302: harmful if swallowed) and use PPE (gloves, goggles) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
